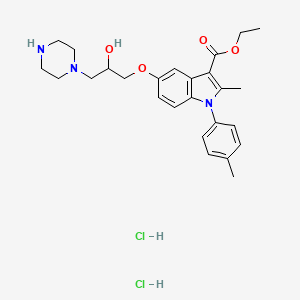
ethyl 5-(2-hydroxy-3-(piperazin-1-yl)propoxy)-2-methyl-1-(p-tolyl)-1H-indole-3-carboxylate dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-(2-hydroxy-3-(piperazin-1-yl)propoxy)-2-methyl-1-(p-tolyl)-1H-indole-3-carboxylate dihydrochloride is a useful research compound. Its molecular formula is C26H35Cl2N3O4 and its molecular weight is 524.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Ethyl 5-(2-hydroxy-3-(piperazin-1-yl)propoxy)-2-methyl-1-(p-tolyl)-1H-indole-3-carboxylate dihydrochloride, identified by the CAS number 1189996-09-5, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C26H35Cl2N3O4, with a molecular weight of 524.5 g/mol. The structure incorporates a piperazine moiety, which is known for its versatility in medicinal chemistry, particularly in the development of psychoactive and neuroprotective agents .
Research indicates that compounds containing piperazine derivatives often exhibit significant biological activity through various mechanisms:
- Neuroprotective Effects : The compound has shown potential neuroprotective properties, particularly in models of neurodegenerative diseases. It may exert its effects by modulating neurotransmitter systems and reducing oxidative stress .
- Anti-inflammatory Activity : Studies suggest that it may inhibit pathways associated with inflammation, potentially through the modulation of NF-κB signaling, which is crucial in inflammatory responses .
Pharmacological Studies
Several studies have explored the pharmacological effects of similar compounds:
- Neurotoxicity Inhibition : In vitro studies have demonstrated that related compounds can protect neuronal cells from oxidative stress-induced toxicity. For instance, compounds with structural similarities to ethyl 5-(2-hydroxy-3-(piperazin-1-yl)propoxy)-2-methyl-1-(p-tolyl)-1H-indole-3-carboxylate have shown IC50 values indicating effective inhibition against neurotoxic agents like hydrogen peroxide (H2O2) .
- Cholinesterase Inhibition : Compounds in this class have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. This inhibition can enhance cholinergic signaling, which is beneficial in cognitive disorders .
Study on Neuroprotective Effects
A significant study evaluated the neuroprotective effects of similar indole-based compounds on SH-SY5Y neuronal cells subjected to Aβ-induced toxicity. The results indicated that these compounds could significantly reduce cell death and improve cell viability through antioxidant mechanisms.
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Compound A | 3.08 ± 0.29 | Neuroprotection |
| Compound B | 2.91 ± 0.47 | Anti-inflammatory |
In Vivo Studies
In vivo studies using animal models have shown that administration of related compounds leads to improvements in cognitive functions as measured by behavioral tests like the Morris water maze, indicating enhanced memory and learning capabilities.
Propriétés
IUPAC Name |
ethyl 5-(2-hydroxy-3-piperazin-1-ylpropoxy)-2-methyl-1-(4-methylphenyl)indole-3-carboxylate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N3O4.2ClH/c1-4-32-26(31)25-19(3)29(20-7-5-18(2)6-8-20)24-10-9-22(15-23(24)25)33-17-21(30)16-28-13-11-27-12-14-28;;/h5-10,15,21,27,30H,4,11-14,16-17H2,1-3H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XORKRHGBQBHNCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OCC(CN3CCNCC3)O)C4=CC=C(C=C4)C)C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35Cl2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














